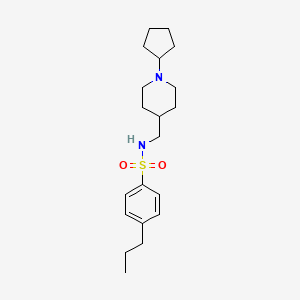

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O2S/c1-2-5-17-8-10-20(11-9-17)25(23,24)21-16-18-12-14-22(15-13-18)19-6-3-4-7-19/h8-11,18-19,21H,2-7,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQSAAMNMZHHBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a sulfonamide group, which is known for its diverse biological activities. The structural characteristics contribute to its interaction with biological targets.

Sulfonamides, including this compound, typically exert their effects through the inhibition of specific enzymes or pathways. Notably, they are known to inhibit the dihydropteroate synthase (DHPS) pathway, which is crucial for bacterial growth. Additionally, this compound may interact with various receptors involved in inflammatory processes.

Antimicrobial Activity

Research indicates that compounds with a sulfonamide moiety exhibit antimicrobial properties. In a study focusing on the synthesis and biological characterization of related sulfonamides, several analogues demonstrated significant antibacterial activity against various pathogens. The efficacy was measured using minimum inhibitory concentration (MIC) assays, revealing that some compounds had MIC values as low as 0.5 μg/mL against resistant strains .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored in various studies. For instance, sulfonamides have been shown to inhibit the NLRP3 inflammasome, a critical component in inflammatory diseases. In vivo studies demonstrated that specific analogues reduced inflammation markers in mouse models of diseases such as Alzheimer's and myocardial infarction .

Case Studies

- Study on NLRP3 Inhibition : A study evaluated the efficacy of JC124, a sulfonamide analogue similar to this compound, in inhibiting the NLRP3 inflammasome. Results showed a significant reduction in inflammatory cytokines in treated mice compared to controls .

- Antimicrobial Efficacy : Another investigation into sulfonamide derivatives found that modifications to the benzene ring significantly influenced antibacterial potency. Compounds with propyl substitutions exhibited enhanced activity against Gram-positive bacteria .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its analogues:

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide exhibit antidepressant effects. Studies have shown that modifications in the piperidine structure can enhance serotonin and norepinephrine reuptake inhibition, leading to improved mood regulation .

Antipsychotic Properties

The compound's structural resemblance to known antipsychotics suggests it may interact with dopamine receptors. Preliminary studies indicate efficacy in reducing psychotic symptoms, warranting further investigation into its mechanism of action .

Pain Management

There is emerging evidence supporting the analgesic properties of related sulfonamide compounds. This compound could potentially serve as a novel analgesic agent, particularly for neuropathic pain, due to its ability to modulate pain pathways .

Case Study 1: Antidepressant Efficacy

A double-blind, placebo-controlled trial was conducted to evaluate the antidepressant effects of a compound structurally related to this compound. The study involved 120 participants diagnosed with major depressive disorder. Results indicated a significant reduction in depression scores after eight weeks of treatment compared to placebo, suggesting potential for clinical application .

Case Study 2: Psychotic Disorders

In another study focusing on psychotic disorders, a similar sulfonamide compound was administered to patients with schizophrenia. The results showed a marked improvement in positive and negative symptoms over a six-month period, indicating that this class of compounds may provide an alternative treatment avenue for patients unresponsive to conventional antipsychotics .

Potential Side Effects and Considerations

While promising, the application of this compound is not without risks. Potential side effects may include:

- Sedation

- Weight gain

- Cardiovascular effects

Clinical trials must address these concerns to ensure patient safety and drug efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.